molecular formula C6H4F2O3 B11919730 2,2-Difluoro-2-(furan-2-yl)acetic acid

2,2-Difluoro-2-(furan-2-yl)acetic acid

Cat. No.: B11919730
M. Wt: 162.09 g/mol
InChI Key: DPDDTDUSQNUSAZ-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(furan-2-yl)acetic acid is an organic compound belonging to the class of furans. It is characterized by the presence of a furan ring substituted with a difluoroacetic acid moiety. The molecular formula of this compound is C6H4F2O3, and it has a molecular weight of 162.09 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(furan-2-yl)acetic acid can be achieved through several methods. One common approach involves the oxidation of furan derivatives. For example, furan can be oxidized using oxidizing agents such as silver nitrate or potassium permanganate to produce 2-furanacetic acid . This intermediate can then be further fluorinated to obtain this compound.

Another method involves the reaction of furan with acetic anhydride to form 2-furanacetic acid, followed by fluorination . The reaction conditions typically involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation and fluorination processes. The choice of oxidizing and fluorinating agents, as well as reaction conditions, is optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(furan-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form difluoromethyl derivatives.

    Substitution: The difluoroacetic acid moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and silver nitrate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the difluoroacetic acid moiety under basic conditions.

Major Products Formed

The major products formed from these reactions include difluoromethyl derivatives, oxidized furan carboxylic acids, and substituted furan derivatives. These products can be further utilized in various chemical syntheses and applications.

Scientific Research Applications

2,2-Difluoro-2-(furan-2-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(furan-2-yl)acetic acid involves its interaction with molecular targets and pathways. The difluoroacetic acid moiety can act as an electrophile, participating in various chemical reactions. The furan ring provides stability and reactivity, allowing the compound to interact with biological molecules and enzymes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-2-(furan-2-yl)acetic acid is unique due to the presence of both the furan ring and the difluoroacetic acid moiety. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various synthetic and research applications.

Properties

IUPAC Name

2,2-difluoro-2-(furan-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2O3/c7-6(8,5(9)10)4-2-1-3-11-4/h1-3H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDDTDUSQNUSAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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